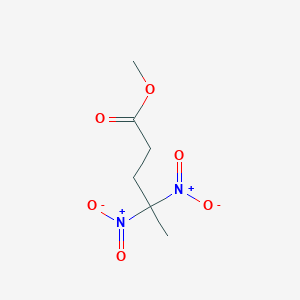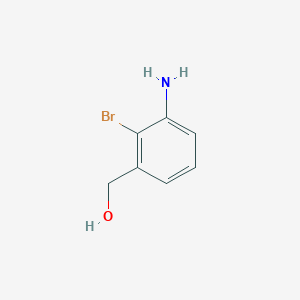![molecular formula C24H34O3 B14002604 2,4-Di-tert-butyl-6-[ethoxy(4-methoxyphenyl)methyl]phenol CAS No. 79994-42-6](/img/structure/B14002604.png)
2,4-Di-tert-butyl-6-[ethoxy(4-methoxyphenyl)methyl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[ethoxy-(4-methoxyphenyl)methyl]-4,6-ditert-butyl-phenol is an organic compound with a complex structure that includes both aromatic and aliphatic components
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[ethoxy-(4-methoxyphenyl)methyl]-4,6-ditert-butyl-phenol typically involves multiple steps, including the formation of the phenol core and subsequent functionalization. One common method involves the alkylation of 4,6-ditert-butyl-phenol with 2-bromoethyl ether in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to achieve the desired quality.
Análisis De Reacciones Químicas
Types of Reactions
2-[ethoxy-(4-methoxyphenyl)methyl]-4,6-ditert-butyl-phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound to its corresponding hydroquinone.
Substitution: Electrophilic aromatic substitution reactions are common, where the phenolic hydroxyl group can be substituted with other functional groups using reagents like acyl chlorides or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Acyl chlorides or sulfonyl chlorides in the presence of a base such as pyridine.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Hydroquinones.
Substitution: Various substituted phenols depending on the reagents used.
Aplicaciones Científicas De Investigación
2-[ethoxy-(4-methoxyphenyl)methyl]-4,6-ditert-butyl-phenol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antioxidant properties due to the presence of phenolic groups.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of oxidative stress-related conditions.
Industry: Utilized in the production of polymers and as a stabilizer in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-[ethoxy-(4-methoxyphenyl)methyl]-4,6-ditert-butyl-phenol involves its interaction with molecular targets such as enzymes and receptors. The phenolic hydroxyl group can donate hydrogen atoms, neutralizing free radicals and reducing oxidative stress. This antioxidant activity is mediated through pathways involving the scavenging of reactive oxygen species and the inhibition of oxidative enzymes.
Comparación Con Compuestos Similares
Similar Compounds
4-methoxyphenethylamine: Similar in structure but lacks the bulky tert-butyl groups.
2-methoxy-4-methylphenol: Contains a methoxy group but differs in the position and presence of tert-butyl groups.
4-ethoxyphenol: Similar phenolic structure but lacks the methoxy and tert-butyl groups.
Uniqueness
2-[ethoxy-(4-methoxyphenyl)methyl]-4,6-ditert-butyl-phenol is unique due to the presence of both ethoxy and methoxy groups along with bulky tert-butyl groups. This combination imparts distinct chemical properties, such as enhanced stability and specific reactivity patterns, making it valuable for various applications.
Propiedades
Número CAS |
79994-42-6 |
|---|---|
Fórmula molecular |
C24H34O3 |
Peso molecular |
370.5 g/mol |
Nombre IUPAC |
2,4-ditert-butyl-6-[ethoxy-(4-methoxyphenyl)methyl]phenol |
InChI |
InChI=1S/C24H34O3/c1-9-27-22(16-10-12-18(26-8)13-11-16)19-14-17(23(2,3)4)15-20(21(19)25)24(5,6)7/h10-15,22,25H,9H2,1-8H3 |
Clave InChI |
AUJGOUPFFHBOFK-UHFFFAOYSA-N |
SMILES canónico |
CCOC(C1=CC=C(C=C1)OC)C2=C(C(=CC(=C2)C(C)(C)C)C(C)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


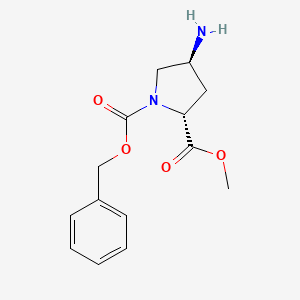
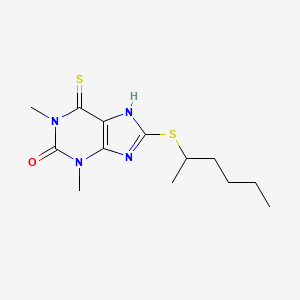
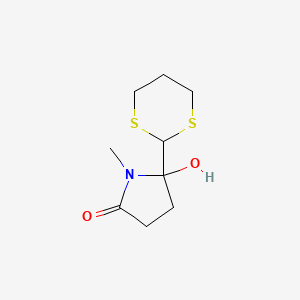
![Tert-butyl 9-amino-2-oxa-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B14002530.png)
![4-[(2E)-3-(4-Chlorobutyl)triaz-2-en-1-yl]benzonitrile](/img/structure/B14002535.png)
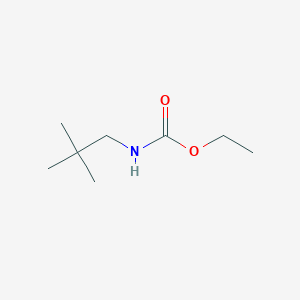
![Octanoic acid, 6,8-bis[(methylsulfonyl)oxy]-, methyl ester, (6S)-](/img/structure/B14002541.png)
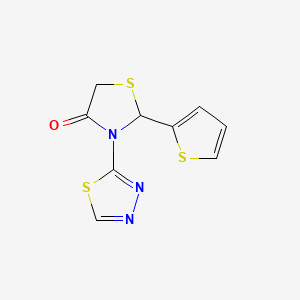
![N-[[2-(3,4-dimethoxyphenyl)-1,3-dioxolan-2-yl]methyl]acetamide](/img/structure/B14002557.png)
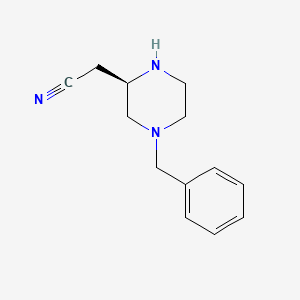
![1,1',1''-[(2,2,2-Trifluoroethoxy)methanetriyl]tribenzene](/img/structure/B14002582.png)
![Ethyl 4-[(5-aminopyrimido[5,4-e][1,2,4]triazin-3-yl)methylamino]benzoate](/img/structure/B14002585.png)
